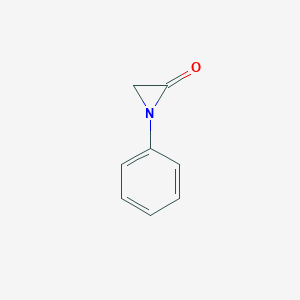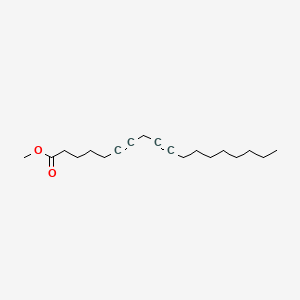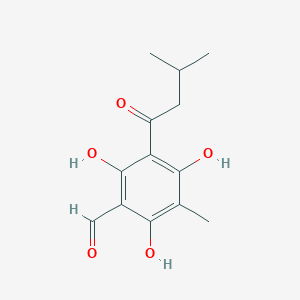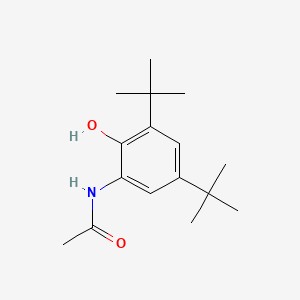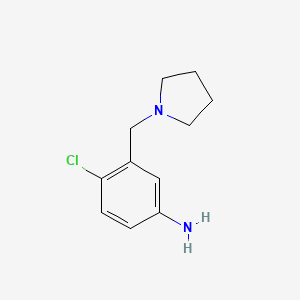
4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine is a chemical compound that features a pyrrolidine ring attached to a phenylamine structure, with a chlorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Pyrrolidine Ring to the Phenylamine: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is attached to the phenylamine structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of novel drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It serves as a tool for studying the biological activity of pyrrolidine-containing compounds and their interactions with biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways . For example, docking analyses suggest binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring, known for its biological activity and use in medicinal chemistry.
Pyrrolidine-2,5-diones: Compounds with similar structural features, used in the development of bioactive molecules.
Prolinol: Another pyrrolidine derivative with applications in drug design.
Uniqueness
4-Chloro-3-pyrrolidin-1-ylmethyl-phenylamine is unique due to the presence of the chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine-containing compounds and contributes to its potential as a versatile scaffold in drug discovery .
Propriétés
Formule moléculaire |
C11H15ClN2 |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
4-chloro-3-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H15ClN2/c12-11-4-3-10(13)7-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2 |
Clé InChI |
IJPJYADTQATOIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=C(C=CC(=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
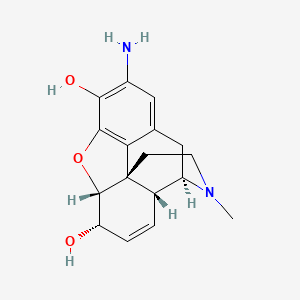

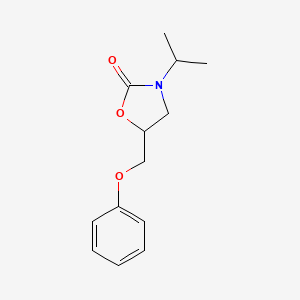
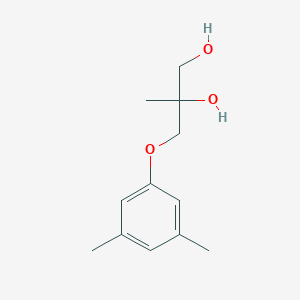
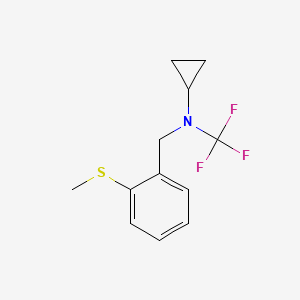
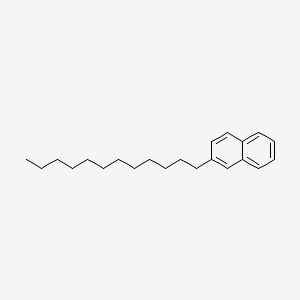
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
